molecular formula C22H26N4O2S B2576796 N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide CAS No. 1421504-92-8

N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2576796
CAS No.: 1421504-92-8
M. Wt: 410.54
InChI Key: JOSGVNXAZUWRKN-UHFFFAOYSA-N
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Description

N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This complex molecule is characterized by a unique architecture that incorporates multiple pharmacologically active heterocyclic systems, including a 3,5-dimethyl-1H-pyrazole ring and a 1,3-thiazole moiety, linked via an ethyl chain to a 4-phenyloxane-4-carboxamide group . The strategic integration of these subunits suggests potential for multifaceted biological interactions, particularly as both pyrazole and thiazole derivatives are extensively documented in scientific literature for their diverse biological activities . The 1,3-thiazole ring is a known privilege structure in drug discovery, often associated with antimicrobial and anti-inflammatory properties, while the pyrazole scaffold is frequently explored for its analgesic and antipyretic effects without the gastrointestinal side effects typical of other classes . The presence of the 4-phenyloxane group adds a conformational constraint and influences the compound's overall polarity and potential for target engagement. Its primary research application is as a key intermediate or novel chemical entity in the design and development of new therapeutic agents, particularly for investigating inflammatory pathways, enzyme inhibition, and cellular signaling processes . The compound is provided as a solid and requires storage in a cool, dry, and well-ventilated place. Handling should occur only in a fume hood, and personnel should wear appropriate protective equipment, including gloves and safety glasses, as it may be irritating to the skin, eyes, and respiratory tract . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-16-14-17(2)26(25-16)21-24-19(15-29-21)8-11-23-20(27)22(9-12-28-13-10-22)18-6-4-3-5-7-18/h3-7,14-15H,8-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSGVNXAZUWRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the Thiazole Ring: The thiazole ring is formed by reacting the pyrazole derivative with thioamide compounds.

    Linking the Rings: The pyrazole and thiazole rings are linked through an ethyl bridge.

    Formation of the Oxane Ring: The oxane ring is introduced by reacting the intermediate compound with oxane derivatives.

    Final Coupling: The final compound is obtained by coupling the intermediate with 4-phenyloxane-4-carboxamide under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings.

    Reduction: Reduction reactions can occur at the oxane ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl and oxane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and thiazole rings.

    Reduction: Reduced derivatives of the oxane ring.

    Substitution: Substituted derivatives at the phenyl and oxane rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide exhibit significant anticancer properties. For instance, investigations into related pyrazole derivatives have shown promising results against various cancer cell lines. In vitro assays demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against several cancer types including ovarian and lung cancer cell lines .

Anti-inflammatory Effects

Compounds containing thiazole and pyrazole rings have been reported to possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Antimicrobial Properties

Research has also explored the antimicrobial effects of similar compounds. The presence of the thiazole ring is particularly noted for enhancing the antimicrobial activity against various bacterial strains, suggesting that this compound could be effective in developing new antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole and pyrazole derivatives and evaluated their anticancer activity against human cancer cell lines. The study found that certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer effects .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory potential of pyrazole derivatives demonstrated that these compounds could effectively inhibit NF-kB activation in macrophages. This inhibition led to reduced expression of inflammatory markers such as TNF-alpha and IL-6 .

Mechanism of Action

The mechanism of action of N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Analogues

describes N-substituted pyrazoline derivatives, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. These compounds share a pyrazole core but differ in substituents and functional groups. For instance:

  • Substituent Variation: The target compound’s 3,5-dimethylpyrazole group contrasts with fluorophenyl or bromophenyl substitutions in analogues from .
  • Hybrid Scaffolds : Unlike simpler pyrazolines, the target compound integrates a thiazole ring and phenyloxane carboxamide, enhancing structural complexity and likely improving metabolic stability or solubility .

Thiazole-Containing Compounds

Mirabegron (), a β3-adrenergic receptor agonist, shares a 1,3-thiazole moiety with the target compound. Key distinctions include:

Parameter Target Compound Mirabegron
Molecular Weight Not explicitly reported (estimated ~450–500 g/mol) 396.506 g/mol
Core Structure Pyrazole-thiazole hybrid + phenyloxane carboxamide 2-Amino-1,3-thiazol-4-yl + acetamide linkage
Therapeutic Target Undisclosed (structural motifs suggest kinase or GPCR modulation) β3-adrenergic receptor (overactive bladder treatment)
Bioactivity Hypothesized enzyme/receptor inhibition (based on heterocyclic motifs) Clinically validated β3-agonist with muscular relaxation effects

The thiazole ring in both compounds may contribute to π-π stacking or hydrogen-bonding interactions in target binding, but Mirabegron’s simpler structure correlates with its established clinical efficacy .

Carboxamide Derivatives

Compounds like TFM-4AS-1 and Cl-4AS-1 () feature carboxamide groups but lack the pyrazole-thiazole core. For example:

  • TFM-4AS-1: Contains a trifluoromethylphenyl-substituted carboxamide linked to a polycyclic indenoquinoline scaffold. This structure prioritizes lipophilicity and CNS penetration, contrasting with the target compound’s polar oxane ring.
  • Functional Implications : The target compound’s phenyloxane carboxamide may enhance solubility compared to TFM-4AS-1’s hydrophobic framework, suggesting divergent pharmacokinetic profiles .

Research Findings and Data Gaps

  • Structural Insights : The target compound’s crystallographic data (if available) would clarify conformational preferences, such as pyrazole-thiazole dihedral angles, which influence receptor binding. SHELX-based refinement () is critical for such analyses.
  • Biological Data: No explicit activity data for the target compound are provided in the evidence. By contrast, Mirabegron’s β3-agonist activity is well-documented , highlighting a need for targeted assays (e.g., kinase inhibition or receptor binding studies) to validate hypotheses about the compound’s mechanism.

Biological Activity

N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on current research findings.

1. Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with thiazole derivatives and subsequent functionalization to introduce the phenyloxane and carboxamide groups. The synthesis typically follows these steps:

  • Step 1 : Formation of the thiazole ring through the reaction of appropriate thiourea derivatives.
  • Step 2 : Coupling with 3,5-dimethyl-1H-pyrazole to form the intermediate.
  • Step 3 : Final modification to introduce the phenyloxane and carboxamide functionalities.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing pyrazole and thiazole moieties. For instance, a related compound demonstrated significant cytotoxic effects against glioma cell lines (C6), with an IC50 value of 5.13 µM, outperforming standard chemotherapy agents like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism involved apoptosis induction and cell cycle arrest predominantly in the G0/G1 phase.

CompoundCell LineIC50 (µM)Mechanism
N-{...}C65.13Apoptosis, G0/G1 arrest
5-FUC68.34Standard chemotherapy

2.2 Antimicrobial Activity

The compound's thiazole component has been associated with antimicrobial properties. Studies have shown that thiazole derivatives exhibit enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, often surpassing traditional antibiotics like oxytetracycline . The biological evaluation indicated that modifications to the thiazole structure could significantly enhance this activity.

3.1 Apoptosis Induction

The cytotoxic effects observed in glioma cells were linked to apoptosis, as evidenced by flow cytometry analysis which revealed significant cell cycle alterations . This suggests that compounds like N-{...} may activate intrinsic apoptotic pathways.

3.2 Antibacterial Mechanisms

Thiazole derivatives are believed to disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways, leading to increased susceptibility in pathogenic strains .

4.1 Efficacy Against Glioma

A detailed study on a derivative similar to N-{...} showed promising results in preclinical models for glioma treatment, indicating selective toxicity towards cancerous tissues while sparing normal cells . This selectivity is crucial for reducing side effects associated with conventional chemotherapeutics.

4.2 Antimicrobial Evaluation

In another study, a series of thiazole derivatives were synthesized and tested against various bacterial strains, demonstrating up to a 16-fold increase in antibacterial activity compared to oxytetracycline . This highlights the potential for developing new antimicrobial agents based on this scaffold.

Q & A

What are the optimal synthetic routes for N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the preparation of pyrazole and thiazole precursors. Key steps include:

  • Coupling reactions : Formation of the thiazole-ethyl linkage via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Oxane ring construction : Cyclization under acidic or basic conditions to form the 4-phenyloxane moiety, requiring precise temperature control (e.g., 60–80°C) .
  • Carboxamide formation : Amidation using activating agents like EDCI/HOBt to couple the oxane intermediate with the thiazole-ethyl-pyrazole fragment .
    Optimization strategies:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

How can computational methods predict the biological activity and binding mechanisms of this compound?

Answer:
Computational approaches include:

  • Molecular docking : To predict interactions with target proteins (e.g., enzymes or receptors). For pyrazole-thiazole derivatives, docking into the active site of human dihydrofolate reductase (DHFR; PDB: 1KMS) using AutoDock Vina can identify key residues (e.g., Leu4, Arg70) and hydrogen-bonding patterns .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs to predict IC₅₀ values .
    Validation: Compare computational results with in vitro assays (e.g., enzyme inhibition) to refine models .

What analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for pyrazole (δ 2.2–2.5 ppm for methyl groups) and thiazole (δ 7.1–7.3 ppm for aromatic protons) .
    • 2D experiments (COSY, HSQC) : Resolve overlapping signals in the oxane ring .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 480–500) and fragmentation patterns .
  • X-ray crystallography : Resolve absolute stereochemistry (if crystalline) by analyzing bond lengths/angles in the oxane-carboxamide core .

How should researchers resolve discrepancies in reported biological activities of pyrazole-thiazole derivatives?

Answer:
Conflicting data may arise from variations in:

  • Experimental design : Compare assay conditions (e.g., cell lines, incubation times). For example, antimicrobial activity varies with bacterial strain (Gram-positive vs. Gram-negative) .
  • Structural analogs : Subtle substitutions (e.g., phenyl vs. furan groups) alter hydrophobicity and target affinity .
  • Analytical validation : Ensure purity (>95%) via HPLC and corroborate bioactivity with orthogonal assays (e.g., enzymatic vs. cell-based) .
    Case study : A derivative with a 4-fluorophenyl group showed 10-fold higher cytotoxicity than the 4-methyl analog due to enhanced membrane permeability .

What in vitro assays are suitable for evaluating the pharmacokinetic properties of this compound?

Answer:

  • Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
  • CYP inhibition : Screen against CYP3A4/CYP2D6 isoforms via fluorometric assays to assess drug-drug interaction risks .
  • Plasma protein binding : Equilibrium dialysis to determine free fraction (% unbound) .
  • Permeability : Caco-2 cell monolayer assays predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .

How can researchers design derivatives to improve target selectivity and reduce off-target effects?

Answer:

  • Bioisosteric replacement : Substitute the phenyloxane group with bioisosteres (e.g., cyclohexane) to modulate lipophilicity .
  • Positional isomerism : Introduce substituents at the 3,5-positions of the pyrazole ring to sterically hinder non-specific binding .
  • Prodrug strategies : Incorporate ester moieties (e.g., ethyl carboxamate) to enhance solubility and hydrolyze in vivo to the active form .
    Validation : Compare selectivity ratios (IC₅₀ target/IC₅₀ off-target) across derivatives using kinase profiling panels .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve safety and yield .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., carboxamide hydrolysis) .

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